molecular formula C10H11BrN2O2 B12366095 5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one

5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one

Cat. No.: B12366095
M. Wt: 271.11 g/mol
InChI Key: BCMYLBBQSFSPNY-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one is a chemical compound that belongs to the class of diazinanones This compound is characterized by the presence of a bromophenyl group attached to a diazinanone ring, which includes a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one typically involves a multi-step process. One common method involves the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often include the use of a base such as triethylamine (TEA) and a catalyst like ammonium chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization using solvents like aqueous ethanol .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(4-Bromophenyl)-6-oxo-1,3-diazinan-4-one.

    Reduction: Formation of 5-phenyl-6-hydroxy-1,3-diazinan-4-one.

    Substitution: Formation of various substituted diazinanones depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one is unique due to its specific diazinanone structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it possesses a hydroxyl group that can participate in hydrogen bonding, potentially enhancing its biological activity and solubility.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

5-(4-bromophenyl)-6-hydroxy-1,3-diazinan-4-one

InChI

InChI=1S/C10H11BrN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-4,8-9,12,14H,5H2,(H,13,15)

InChI Key

BCMYLBBQSFSPNY-UHFFFAOYSA-N

Canonical SMILES

C1NC(C(C(=O)N1)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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